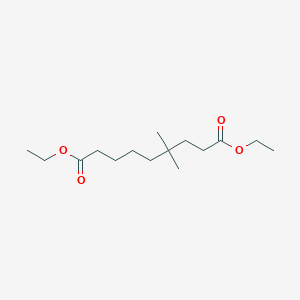

Diethyl 4,4-dimethylnonanedioate

Description

Diethyl 4,4-dimethylnonanedioate is a diester compound characterized by a nine-carbon dicarboxylic acid backbone (nonanedioate) with two methyl groups at the 4,4-positions and ethyl ester termini. Its molecular structure imparts distinct physicochemical properties, including moderate polarity and enhanced steric hindrance due to the branched methyl groups. The ethyl ester groups enhance solubility in organic solvents, while the dimethyl substitution likely influences thermal stability and reactivity compared to linear analogs.

Properties

CAS No. |

61244-40-4 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

diethyl 4,4-dimethylnonanedioate |

InChI |

InChI=1S/C15H28O4/c1-5-18-13(16)9-7-8-11-15(3,4)12-10-14(17)19-6-2/h5-12H2,1-4H3 |

InChI Key |

RDHLEBYMCJSTJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC(C)(C)CCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4,4-dimethylnonanedioate can be synthesized through the esterification of 4,4-dimethylnonanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4,4-dimethylnonanedioate can undergo various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, it can be hydrolyzed back to 4,4-dimethylnonanedioic acid and ethanol.

Reduction: It can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: 4,4-dimethylnonanedioic acid and ethanol.

Reduction: 4,4-dimethylnonanediol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 4,4-dimethylnonanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.

Industry: Utilized in the production of polymers and plasticizers due to its ester functionality

Mechanism of Action

The mechanism by which diethyl 4,4-dimethylnonanedioate exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Diethyl 4,4-Dicyanoheptanedioate

Diethyl 4,4-dicyanoheptanedioate (CAS 1255147-29-5) shares structural similarities with the target compound, featuring a seven-carbon backbone and 4,4-substituents. However, the cyano (-CN) groups in place of methyl (-CH₃) significantly alter its properties:

- Reactivity: Cyano groups increase electrophilicity, making the compound more reactive in nucleophilic additions or cyclization reactions compared to the inert methyl groups in Diethyl 4,4-dimethylnonanedioate.

- Polarity and Solubility: The polar cyano groups enhance solubility in polar aprotic solvents (e.g., DMF or acetonitrile), whereas the methyl-substituted compound is more compatible with nonpolar solvents like hexane.

- Applications: Diethyl 4,4-dicyanoheptanedioate is marketed for R&D (e.g., as a building block in heterocyclic synthesis), while the dimethyl variant may serve as a stabilizer or monomer in polyesters .

Functional Group Variations: Diethyl Toluene Diamine vs. Ester Derivatives

Diethyl toluene diamine (a diamine) diverges functionally from this compound (a diester):

- Reactivity : The amine groups in diethyl toluene diamine enable rapid crosslinking in polyurethanes and epoxy resins, whereas the ester groups in the target compound limit its utility to condensation or transesterification reactions.

- Toxicity: Diethyl toluene diamine is noted for lower toxicity compared to aromatic diamines like 4,4’-methylenebis(2-chloroaniline) (MOCA), but esters like this compound are generally less hazardous due to the absence of reactive amines .

Toxicity Profiles: Contrast with 4,4’-Methylenedianiline (MDA) and MOCA

- 4,4’-Methylenedianiline (MDA): A known carcinogen and hepatotoxin, MDA poses significant occupational risks. Its aromatic amine structure facilitates bioactivation to toxic metabolites, a concern absent in this compound due to its ester functionality .

- MOCA: Classified as a carcinogen, MOCA’s chlorinated aromatic amines contrast with the non-aromatic, non-halogenated structure of this compound, which likely reduces its environmental and health risks .

Application-Based Comparison in Polymer Industries

- Diethyl Toluene Diamine : Preferred in reaction injection molding (RIM) and spray polyurea formulations due to fast curing and dynamic mechanical properties .

- This compound: Potential use as a monomer in aliphatic polyesters or polyamides, where its branched structure could improve flexibility and reduce crystallinity.

Data Tables

| Compound | Molecular Formula (Inferred) | Functional Groups | Key Substituents | Toxicity Profile | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₈O₄ | Ester | 4,4-dimethyl | Low (est.) | Polymer intermediates, R&D |

| Diethyl 4,4-dicyanoheptanedioate | C₁₃H₁₈N₂O₄ | Ester, cyano | 4,4-dicyano | Not reported | Specialty chemical synthesis |

| Diethyl toluene diamine | C₁₃H₂₂N₂ | Amine | Ethyl, toluene | Moderate (lower than MOCA) | Polyurethane/epoxy curing |

| 4,4’-Methylenedianiline (MDA) | C₁₃H₁₄N₂ | Aromatic amine | Methylenedi | High (carcinogenic) | Epoxy resins (restricted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.